4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
- Its chemical structure consists of a thiazole ring fused with a pyrrole ring, a phenyl group, and a pyridine moiety.
- PTC-209 has attracted attention due to its anti-cancer properties and its role in epigenetic regulation.
4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: , is a heterocyclic compound with potential therapeutic applications.
Preparation Methods
Synthetic Routes: PTC-209 can be synthesized through several routes. One common method involves the condensation of 2-aminopyridine with 2-bromoacetophenone, followed by cyclization with thiourea to form the thiazole ring.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., DMF or DMSO).
Industrial Production: While PTC-209 is not produced on an industrial scale, research laboratories synthesize it for studies.
Chemical Reactions Analysis
Reactions: PTC-209 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: PTC-209 serves as a valuable tool compound for studying epigenetic regulation and chromatin remodeling.
Biology: It has been investigated for its potential in inhibiting cancer stem cells, which play a crucial role in tumor recurrence and metastasis.
Medicine: PTC-209’s anti-cancer properties make it a candidate for drug development.
Industry: While not directly used in industry, its study contributes to drug discovery efforts.
Mechanism of Action
- PTC-209 targets the BMI1 protein, a component of the polycomb repressive complex 1 (PRC1). BMI1 is involved in epigenetic regulation and stem cell self-renewal.
- By inhibiting BMI1, PTC-209 disrupts the PRC1 complex, leading to altered gene expression and impaired cancer stem cell function.
Comparison with Similar Compounds
Similar Compounds: Other compounds targeting BMI1 or related pathways include , , and .
Uniqueness: PTC-209’s specific structure and mechanism distinguish it from other BMI1 inhibitors.
Properties
Molecular Formula |
C20H16N4OS |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c25-19(22-14-16-10-4-5-11-21-16)18-17(15-8-2-1-3-9-15)23-20(26-18)24-12-6-7-13-24/h1-13H,14H2,(H,22,25) |
InChI Key |
JBJWSOHQBAGQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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